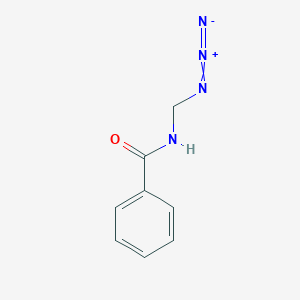

N-(azidomethyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

911372-19-5 |

|---|---|

Molecular Formula |

C8H8N4O |

Molecular Weight |

176.18 g/mol |

IUPAC Name |

N-(azidomethyl)benzamide |

InChI |

InChI=1S/C8H8N4O/c9-12-11-6-10-8(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) |

InChI Key |

MWVRFSVUIVYZKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(azidomethyl)benzamide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(azidomethyl)benzamide, a versatile intermediate in organic synthesis. The document details a reliable multi-step synthetic pathway, outlines precise experimental protocols, and presents the expected analytical characterization data for the target compound and its precursors.

Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process starting from benzamide. The pathway involves the formation of an N-(hydroxymethyl) intermediate, followed by chlorination to create a reactive N-(chloromethyl) precursor, which is then converted to the final azide product via nucleophilic substitution.

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following protocols are derived from established methodologies for the synthesis of the intermediates and analogous compounds[1][2].

Step 1: Synthesis of N-(hydroxymethyl)benzamide

This procedure follows the method of Einhorn for the hydroxymethylation of amides[1].

-

Reagents: Benzamide, 35% aqueous formaldehyde, sodium carbonate (or other weak base).

-

Procedure:

-

A mixture of benzamide and 35% aqueous formaldehyde is heated to boiling in a weakly basic medium.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool to room temperature, during which crystals of N-(hydroxymethyl)benzamide will precipitate.

-

The crystals are collected by filtration, washed with cold water, and can be recrystallized from water to yield the pure product.

-

-

Yield: Approximately 85.3%[1].

Step 2: Synthesis of N-(chloromethyl)benzamide

This step involves the chlorination of the hydroxyl group using thionyl chloride[1]. This reaction should be performed in a fume hood due to the evolution of HCl and SO₂ gases.

-

Reagents: N-(hydroxymethyl)benzamide, thionyl chloride (SOCl₂), dry carbon tetrachloride (CCl₄).

-

Procedure:

-

A suspension of N-(hydroxymethyl)benzamide is prepared in dry carbon tetrachloride (CCl₄).

-

The required amount of thionyl chloride is added portion-wise to the suspension over a period of 30 minutes while stirring. The reaction is exothermic.

-

The reaction mixture is stirred until the reaction is complete (cessation of gas evolution).

-

The solvent is removed under reduced pressure to yield N-(chloromethyl)benzamide as a colorless crystalline substance.

-

-

Note: N-(chloromethyl)benzamide is highly reactive and is typically used immediately in the next step without further purification[1].

Step 3: Synthesis of this compound

This protocol is adapted from the reaction of (benzamidomethyl)triethylammonium chloride with sodium azide[2].

-

Reagents: Freshly prepared N-(chloromethyl)benzamide, sodium azide (NaN₃), water, triethylamine (optional, to maintain basic pH).

-

Procedure:

-

Sodium azide is dissolved in water to create an aqueous solution.

-

A solution or suspension of freshly prepared N-(chloromethyl)benzamide in a suitable solvent (e.g., acetone or directly in the aqueous medium if possible) is added in small portions to the stirred sodium azide solution.

-

The reaction mixture is stirred vigorously at room temperature for several hours (e.g., 4-5 hours) until the reaction is complete, which can be monitored by TLC.

-

Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration.

-

If the product is soluble, the mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization Data

Table 1: Physicochemical and Spectroscopic Data for the Synthesis Pathway

| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Appearance | Key IR Peaks (cm⁻¹) | Predicted ¹H NMR Signals (ppm) | Predicted Mass Spec (m/z) |

| N-(hydroxymethyl)benzamide | C₈H₉NO₂ | 151.16 | White crystals | 3400-3250 (br, O-H, N-H), 1634 (s, C=O, Amide I), 1540 (s, N-H bend, Amide II)[1] | 7.4-7.8 (m, 5H, Ar-H), ~8.5 (br s, 1H, NH), ~4.8 (d, 2H, CH₂), ~4.5 (t, 1H, OH) | [M]+ 151 |

| N-(chloromethyl)benzamide | C₈H₈ClNO | 169.61 | Colorless crystalline | ~3300 (N-H), ~1650 (C=O, Amide I), ~1540 (N-H bend, Amide II), ~750 (C-Cl) | 7.4-7.9 (m, 5H, Ar-H), ~8.8 (br s, 1H, NH), ~5.8 (d, 2H, CH₂) | [M]+ 169/171 (Cl isotope pattern) |

| This compound | C₈H₈N₄O | 176.18 | Expected solid | ~3300 (N-H), ~2100 (s, sharp, N₃ stretch), ~1650 (s, C=O, Amide I), ~1540 (s, N-H bend, Amide II) | 7.4-7.9 (m, 5H, Ar-H), ~8.7 (br t, 1H, NH), ~5.0 (d, 2H, CH₂) | [M+H]⁺ 177 |

Note: Predicted data is based on analogous structures and general principles of spectroscopy. Actual experimental values may vary.

Expected Spectroscopic Features of this compound:

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak will be a strong, sharp absorption band around 2100 cm⁻¹ , which is characteristic of the azide (-N₃) asymmetric stretching vibration. Other key signals include the N-H stretch (~3300 cm⁻¹), the amide I (C=O stretch) band near 1650 cm⁻¹, and the amide II (N-H bend) band near 1540 cm⁻¹.

-

¹H NMR Spectroscopy: The spectrum is expected to show multiplets for the aromatic protons in the region of 7.4-7.9 ppm. A broad triplet (or unresolved multiplet) corresponding to the amide proton (NH) would appear downfield, likely above 8.5 ppm. The most telling signal would be a doublet for the methylene protons (-CH₂-) adjacent to the azide group, expected around 5.0 ppm, coupled to the amide proton.

-

¹³C NMR Spectroscopy: The spectrum will show characteristic signals for the aromatic carbons (127-135 ppm), a carbonyl carbon signal downfield (~167 ppm), and a signal for the methylene carbon (-CH₂N₃) in the range of 50-60 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 177. A characteristic fragmentation pattern would involve the loss of N₂ (28 Da) from the molecular ion.

References

An In-depth Technical Guide to the Chemical Properties and Stability of N-(azidomethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for N-(azidomethyl)benzamide is not extensively available in public literature. The following guide is a comprehensive overview based on the well-documented properties of its parent molecule, benzamide, general principles of organic chemistry, and known characteristics of organic azides. The stability and handling of this compound should be approached with significant caution due to the energetic nature of the azide functional group.

Introduction

This compound is an organic compound that incorporates the structural features of a benzamide with a reactive azidomethyl group. While the benzamide core is a common motif in many pharmaceuticals and biologically active compounds, the presence of the azide group introduces unique chemical reactivity and potential energetic properties. This guide aims to provide a detailed understanding of the inferred chemical properties and stability of this compound, drawing parallels from its parent compound, benzamide, and the known behavior of organic azides.

Physicochemical Properties

To establish a baseline, the known physicochemical properties of benzamide are presented below. The introduction of the azidomethyl group is expected to alter these properties, likely increasing the molecular weight and density, and potentially influencing its melting point and solubility.

Table 1: Physicochemical Properties of Benzamide

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO | [1][2] |

| Molecular Weight | 121.14 g/mol | [1][2][3] |

| Appearance | White crystalline solid | [1][2][4] |

| Melting Point | 125-130 °C | [3][4] |

| Boiling Point | 288 °C | [1][2][3] |

| Density | 1.341 g/cm³ | [2][3][4] |

| Solubility in Water | Slightly soluble (~3 g/L at room temperature) | [1][2] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, acetone | [1][2][4][5] |

Table 2: Inferred Physicochemical Properties of this compound

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₈H₈N₄O | Addition of a -CH₂N₃ group to benzamide. |

| Molecular Weight | 176.18 g/mol | Calculated based on the molecular formula. |

| Appearance | Likely a crystalline solid | Based on the properties of benzamide and other solid organic azides. |

| Melting Point | Expected to be sensitive to heat | Organic azides can be thermally unstable. |

| Boiling Point | Not recommended to determine due to thermal instability | Heating to boiling could lead to decomposition. |

| Solubility | Similar to benzamide, likely soluble in polar organic solvents | The benzamide core will dominate solubility characteristics. |

Spectral Data

The following table summarizes the key spectral data for the parent molecule, benzamide. For this compound, one would expect to see additional signals in the NMR spectra corresponding to the methylene protons and an IR absorption characteristic of the azide group.

Table 3: Spectral Data for Benzamide

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the aromatic protons and the amide protons. | [6][7] |

| ¹³C NMR | Signals for the aromatic carbons and the carbonyl carbon. | [6] |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II). | [8][7] |

For this compound, the following spectral characteristics would be anticipated:

-

¹H NMR: A singlet peak for the methylene (-CH₂-) protons, in addition to the aromatic and amide proton signals.

-

¹³C NMR: A signal for the methylene carbon.

-

IR Spectroscopy: A strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (-N₃) stretching vibration.

Stability and Safety Considerations

The primary determinant of the stability of this compound is the azidomethyl group. Organic azides are known to be energetic compounds that can be sensitive to heat, shock, and friction.[9][10][11]

Key Stability Concerns:

-

Thermal Stability: Organic azides can decompose exothermically upon heating. The decomposition of this compound would likely release nitrogen gas and a reactive nitrene intermediate.

-

Shock Sensitivity: Both organic and inorganic azides can be sensitive to shock and friction, which can initiate explosive decomposition.[9][10]

-

Reactivity with Metals: Azides can react with heavy metals (e.g., copper, lead, silver) to form highly shock-sensitive and explosive metal azides. Therefore, the use of metal spatulas or contact with metal surfaces should be avoided.[10][12]

-

Acid Sensitivity: In the presence of strong acids, organic azides can form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[10][13]

-

Carbon to Nitrogen Ratio (C/N): A common guideline for the stability of organic azides is the ratio of carbon and oxygen atoms to nitrogen atoms. For this compound (C₈H₈N₄O), the ratio is (8 + 1) / 4 = 2.25. Azides with a C/N ratio between 1 and 3 can often be synthesized and isolated but should be handled with care, stored at low temperatures, and in the absence of light.[9][10][13]

Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including safety glasses, a face shield, and appropriate gloves.

-

Work behind a blast shield, especially when handling larger quantities or performing reactions at elevated temperatures.[11]

-

Avoid using metal spatulas or allowing the compound to come into contact with ground glass joints.[10][12]

-

Do not store large quantities of the isolated compound. It is best to use it in situ or prepare it in small batches as needed.

Experimental Protocols

The synthesis of this compound can be inferred from procedures for similar compounds, such as the reaction of (benzamidomethyl)triethylammonium chloride with sodium azide.[14] The following is a proposed multi-step synthesis.

Step 1: Synthesis of N-(hydroxymethyl)benzamide This procedure is based on the Einhorn reaction.[15][16]

-

In a round-bottom flask, suspend benzamide and a catalytic amount of a weak base (e.g., potassium carbonate) in an aqueous solution of formaldehyde (35%).

-

Heat the mixture to boiling.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool, which will cause the crystallization of N-(hydroxymethyl)benzamide.

-

Collect the crystals by filtration, wash with cold water, and air dry.

Step 2: Synthesis of N-(chloromethyl)benzamide

-

Suspend the N-(hydroxymethyl)benzamide in a dry, non-polar solvent (e.g., carbon tetrachloride) in a flask equipped with a reflux condenser and a gas outlet.

-

Slowly add thionyl chloride (SOCl₂) to the suspension while stirring. The reaction is exothermic and will evolve SO₂ and HCl gas.

-

After the addition is complete, gently reflux the mixture until the reaction is complete (as monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield crude N-(chloromethyl)benzamide. This intermediate is highly reactive and is typically used immediately in the next step without further purification.[16]

Step 3: Synthesis of this compound This step is based on the reaction of a benzamidomethylating agent with sodium azide.[14]

-

Dissolve the crude N-(chloromethyl)benzamide in a suitable polar aprotic solvent such as acetone or DMF.

-

In a separate flask, dissolve a slight excess of sodium azide in the same solvent.

-

Slowly add the N-(chloromethyl)benzamide solution to the sodium azide solution at room temperature with vigorous stirring.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

-

Purification can be achieved by recrystallization from a suitable solvent system, though care must be taken to avoid excessive heating.

Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: Logical workflow for the safety assessment of this compound.

References

- 1. Benzamide - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. BENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Benzamide | 55-21-0 [chemicalbook.com]

- 5. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bmse000668 Benzamide at BMRB [bmrb.io]

- 7. Benzamide(55-21-0) IR Spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. safety.pitt.edu [safety.pitt.edu]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. research.wayne.edu [research.wayne.edu]

- 13. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 14. researchgate.net [researchgate.net]

- 15. as-proceeding.com [as-proceeding.com]

- 16. eprints.unite.edu.mk [eprints.unite.edu.mk]

N-(azidomethyl)benzamide: A Technical Guide to its Potential Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(azidomethyl)benzamide is a synthetic molecule featuring two key functional moieties: a benzamide core, a scaffold prevalent in a multitude of biologically active compounds, and an azidomethyl group, a versatile chemical handle for bioorthogonal chemistry. While direct experimental evidence detailing the specific mechanism of action for this compound is not yet prevalent in the public domain, this technical guide aims to provide an in-depth exploration of its potential biological activities. By examining the well-documented roles of the benzamide scaffold and the reactivity of the azide group, we can postulate several plausible mechanisms of action. This document will serve as a foundational resource for researchers, outlining hypothetical pathways, providing frameworks for data analysis, and detailing experimental protocols to investigate this compound's biological significance.

Introduction: Unpacking the Components

The benzamide functional group is a cornerstone of modern medicinal chemistry, found in drugs with a wide array of therapeutic applications, from antipsychotics to antiemetics and anticancer agents. The stability of the amide bond, combined with the diverse chemical space accessible through substitution on the phenyl ring and the amide nitrogen, makes it a privileged scaffold for drug design.

The introduction of an azidomethyl group (-CH₂N₃) imparts unique capabilities. The azide moiety is a powerful tool in chemical biology, primarily for its role as a bioorthogonal functional group. This means it is chemically inert to most biological functional groups but can be made to react selectively with a specific, externally introduced reaction partner (e.g., an alkyne or a phosphine). This property allows for the precise labeling and tracking of molecules in complex biological environments.

This guide will explore the intersection of these two functionalities, proposing several potential mechanisms by which this compound may exert a biological effect. These hypotheses are grounded in the known activities of related benzamide-containing molecules and the established chemical reactivity of the azide group.

Potential Mechanisms of Action

This compound as a Bioorthogonal Chemical Probe

The most direct application of the azidomethyl group is as a tool for target identification and validation. In this scenario, this compound would act as a chemical probe, binding to its cellular target(s). The azide then serves as a handle for "clicking" on a reporter molecule, such as biotin or a fluorophore, via a bioorthogonal reaction. This would allow for the isolation and subsequent identification of the target protein(s) by techniques like mass spectrometry.

The primary bioorthogonal reactions involving azides are:

-

Staudinger Ligation: Reaction with a phosphine-based probe.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"): A highly efficient reaction with a terminal alkyne probe, catalyzed by copper.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with a strained cyclooctyne probe, which is more suitable for live-cell imaging.

Figure 1: Workflow for target identification using this compound as a bioorthogonal probe.

This compound as a Potential Enzyme Inhibitor

The benzamide scaffold is present in numerous enzyme inhibitors. It is plausible that this compound could inhibit enzymes through non-covalent interactions, with the azidomethyl group contributing to binding affinity or occupying a specific pocket in the active site. Potential enzyme targets, based on the activities of other benzamides, include:

-

Poly(ADP-ribose) Polymerases (PARPs): Benzamide itself is a known inhibitor of PARP enzymes, which are critical for DNA repair.[1]

-

Histone Deacetylases (HDACs): Certain N-substituted benzamides are potent inhibitors of class I HDACs, which play a key role in epigenetic regulation and are validated anticancer targets.[2]

-

Protein Tyrosine Kinases: Benzamide derivatives have been shown to inhibit kinases like the Epidermal Growth Factor Receptor (EGFR) and v-Src.[3]

Figure 2: General schematic of competitive enzyme inhibition by this compound.

This compound as a Potential Inducer of Apoptosis

Several N-substituted benzamides have been demonstrated to induce apoptosis, or programmed cell death, in cancer cell lines. This is often mediated through the intrinsic (or mitochondrial) pathway. This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death. Studies on the benzamide declopramide have shown it can induce cytochrome c release and activate caspase-9, a key initiator caspase in this pathway.[4]

Figure 3: Hypothetical induction of the intrinsic apoptosis pathway by this compound.

This compound as a Potential Prodrug

The azidomethyl group could potentially be metabolically labile. While organic azides are generally stable in biological systems, enzymatic reduction of the azide to an amine is possible. If the N-(azidomethyl) group is cleaved, it could release benzamide and potentially a reactive formaldehyde equivalent. Alternatively, reduction of the azide would yield N-(aminomethyl)benzamide. This transformation could either activate the compound, unmasking a more potent pharmacophore, or be a step in its metabolism and detoxification.

Figure 4: Hypothetical metabolic activation of this compound via reduction.

Quantitative Data Framework

As no specific quantitative data for this compound is currently available, the following tables are provided as a framework for researchers to systematically record and compare experimental findings.

Table 1: In Vitro Enzyme Inhibition Data

| Enzyme Target | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |

|---|---|---|---|---|

| e.g., HDAC1 | Fluorometric | |||

| e.g., PARP-1 | Colorimetric |

| e.g., EGFR Kinase | Kinase-Glo® | | | |

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | GI₅₀ / IC₅₀ (µM) |

|---|---|---|---|

| e.g., HeLa | Cervical | MTT / CellTiter-Glo® | |

| e.g., A549 | Lung | MTT / CellTiter-Glo® |

| e.g., MCF-7 | Breast | MTT / CellTiter-Glo® | |

Table 3: Apoptosis Induction Analysis

| Cell Line | Treatment Conc. (µM) | Time (h) | % Apoptotic Cells (Annexin V/PI) | Caspase-3/7 Activity (Fold Change) |

|---|---|---|---|---|

| e.g., Jurkat | 24 |

| | | 48 | | |

Experimental Protocols

The following are detailed, generalized protocols for investigating the potential mechanisms of action of this compound.

General Cell Viability/Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2X serial dilution of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well. Pipette up and down to dissolve the crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀/IC₅₀ value.

In Vitro HDAC Inhibition Assay (Fluorometric)

-

Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution containing a protease (e.g., trypsin) and a stop solution.

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup: In a 96-well black plate, add the assay buffer, recombinant human HDAC enzyme (e.g., HDAC1), and the compound dilutions. Include a no-enzyme control and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Initiation: Start the reaction by adding the fluorogenic substrate to all wells.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Development: Stop the reaction by adding the developer solution. This will cleave the deacetylated substrate, releasing the fluorescent AMC group. Incubate at room temperature for 15-20 minutes.

-

Data Acquisition: Read the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Analysis: Subtract the background fluorescence (no-enzyme control) and calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value from the dose-response curve.

Target Identification via Click Chemistry

-

Cell Treatment: Treat cultured cells with a desired concentration of this compound for a specified time to allow it to bind to its target(s).

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Click Reaction: To the cell lysate, add the click reaction components: a biotin-alkyne probe, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

-

Protein Precipitation: Precipitate the total protein from the lysate (e.g., using methanol/chloroform) to remove excess reaction reagents.

-

Enrichment of Biotinylated Proteins: Resuspend the protein pellet and incubate with streptavidin-coated magnetic beads for 1-2 hours to capture the biotin-labeled target proteins.

-

Washing: Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

-

Mass Spectrometry: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins that are significantly enriched in the this compound-treated sample compared to a vehicle control. These are the candidate target proteins.

Conclusion

This compound represents a molecule of significant interest at the crossroads of medicinal chemistry and chemical biology. While its precise biological role remains to be elucidated, the hypotheses presented in this guide offer a rational starting point for investigation. The potential for this compound to act as an enzyme inhibitor, an inducer of apoptosis, a prodrug, or a chemical probe for target discovery provides multiple avenues for future research. The experimental frameworks provided herein are intended to empower researchers to systematically explore these possibilities and unlock the therapeutic or investigative potential of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(azidomethyl)benzamide

This technical guide provides a comprehensive overview of N-(azidomethyl)benzamide, a versatile organic compound with potential applications in chemical synthesis and drug development. The guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Introduction

This compound, also known as benzamidomethyl azide, is a bifunctional molecule incorporating both a benzamide and an azide functional group. The benzamide moiety is a common scaffold in many pharmaceutical agents, contributing to their biological activity and pharmacokinetic properties. The azide group is a highly versatile functional group in organic synthesis, readily participating in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This dual functionality makes this compound a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

Physicochemical Properties

Detailed experimental data for this compound is limited in the available literature. The following table summarizes the known and estimated physicochemical properties.

| Property | Value | Source/Basis for Estimation |

| Molecular Formula | C₈H₈N₄O | Calculated |

| Molecular Weight | 176.18 g/mol | Calculated |

| Appearance | Colorless crystals | [1] |

| Melting Point | Not reported. Estimated to be in the range of 80-100 °C. | Based on related benzamide derivatives. |

| Solubility | Soluble in water. | [1] |

| Infrared (IR) Spectrum | Characteristic azide stretching bands at 2125 cm⁻¹ and 2085 cm⁻¹. | [1] |

| ¹H NMR Spectrum | Expected signals for the benzoyl and azidomethyl protons. | Based on analogous structures. |

| ¹³C NMR Spectrum | Expected signals for the benzoyl and azidomethyl carbons. | Based on analogous structures. |

| Mass Spectrum | Expected molecular ion peak and fragmentation pattern. | Based on analogous structures. |

Disclaimer: The melting point, NMR, and mass spectrometry data are estimations based on structurally similar compounds and should be confirmed by experimental analysis.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process involving the preparation of a key intermediate, (benzamidomethyl)triethylammonium chloride, followed by its reaction with sodium azide.

Synthesis of the Precursor: (Benzamidomethyl)triethylammonium chloride

The precursor, (benzamidomethyl)triethylammonium chloride, is synthesized from benzamide in a three-step sequence.

Experimental Protocol: Synthesis of N-(hydroxymethyl)benzamide

This procedure follows the method of Einhorn.

-

Benzamide is heated to boiling in a 35% aqueous formaldehyde solution in a weakly basic medium.

-

The solution is then filtered.

-

Upon cooling the filtrate, crystals of N-(hydroxymethyl)benzamide precipitate.

-

The product is isolated by filtration. The reported yield is 85.3%.

Experimental Protocol: Synthesis of N-(chloromethyl)benzamide

This procedure is adapted from Lazarevic and coworkers.

-

A suspension of N-(hydroxymethyl)benzamide is made in dry carbon tetrachloride (CCl₄).

-

Thionyl chloride (SOCl₂) is added portion-wise over 30 minutes.

-

The resulting N-(chloromethyl)benzamide is a colorless crystalline substance. Due to its high reactivity, it is typically used immediately in the next step without further purification.

Experimental Protocol: Synthesis of (Benzamidomethyl)triethylammonium chloride

-

A solution of freshly prepared N-(chloromethyl)benzamide in acetone is added rapidly to a solution of triethylamine in acetone.

-

A white precipitate of (benzamidomethyl)triethylammonium chloride forms immediately and is collected.

The overall synthesis of the precursor can be visualized in the following workflow diagram:

Caption: Synthesis workflow for the precursor (benzamidomethyl)triethylammonium chloride.

Synthesis of this compound

The final product is synthesized by the reaction of (benzamidomethyl)triethylammonium chloride with sodium azide in an aqueous medium.[1]

Experimental Protocol: Synthesis of this compound

-

A solution of sodium azide (5.20 mmol) in 10 mL of water is added to a solution of (benzamidomethyl)triethylammonium chloride (6.70 mmol) in 10 mL of water.

-

Several drops of triethylamine are added to adjust the pH to > 9.

-

The mixture is stirred at room temperature for 3 hours.

-

The reaction mixture is then cooled in an ice bath to induce crystallization.

-

The resulting colorless crystals of this compound are collected by filtration and air-dried.

The synthesis of this compound is depicted in the following reaction diagram:

Caption: Reaction for the synthesis of this compound.

Potential Applications in Drug Development

While specific biological activities of this compound have not been extensively reported, its structure suggests several potential applications in drug discovery and development.

"Click Chemistry" and Bioorthogonal Ligation

The azide functionality allows for the use of this compound in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency, selectivity, and biocompatibility. This compound can be used to introduce a benzamide-containing reporter group or a potential pharmacophore onto a target molecule containing an alkyne handle. This is a powerful tool for:

-

Target identification and validation: By attaching a fluorescent dye or an affinity tag to a bioactive molecule.

-

Drug delivery: Conjugating drugs to targeting moieties or drug carriers.

-

In situ drug synthesis: Forming the active drug at the site of action.

The logical relationship for a typical CuAAC application is shown below:

Caption: Use of this compound in CuAAC reactions.

Lead Compound Generation

The benzamide scaffold is present in a wide range of clinically used drugs with diverse therapeutic actions. By utilizing this compound as a starting material, medicinal chemists can rapidly generate libraries of novel benzamide derivatives through azide-alkyne cycloaddition. This approach allows for the exploration of the chemical space around the benzamide core to identify new lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a readily accessible and versatile chemical building block. Its bifunctional nature, combining the well-established benzamide pharmacophore with the synthetically useful azide group, makes it a valuable tool for researchers in drug discovery and medicinal chemistry. The straightforward synthesis and the potential for its application in "click chemistry" open up numerous possibilities for the development of novel therapeutic agents and chemical probes. Further investigation into the physicochemical properties and biological activities of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to N-(azidomethyl)benzamide: A Hypothetical Exploration

Disclaimer: Extensive searches of scientific literature and chemical databases have revealed no specific data or publications for the compound "N-(azidomethyl)benzamide." The following guide is a scientifically informed projection based on established principles of organic chemistry and data from analogous compounds. It is intended for research and informational purposes only.

Introduction

This compound is a hypothetical organic compound that incorporates a benzamide functional group and an azidomethyl substituent. While not currently documented, its structure suggests potential applications in medicinal chemistry and bioconjugation, primarily due to the versatile reactivity of the azide group. The azide can participate in bioorthogonal "click" chemistry, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the covalent linkage of the benzamide moiety to other molecules. This guide provides a projected synthesis, expected analytical data, and potential applications for this novel compound.

Proposed Synthesis

The most chemically plausible route to this compound is via a nucleophilic substitution reaction. This would involve the reaction of an N-(halomethyl)benzamide, such as N-(chloromethyl)benzamide, with an azide salt like sodium azide. The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions, readily displacing halides from primary alkyl halides.[1]

The proposed two-step synthesis would begin with the synthesis of the N-(chloromethyl)benzamide precursor from benzamide and formaldehyde in the presence of a chlorinating agent, followed by the substitution reaction with sodium azide.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are hypothetical, yet standard, experimental protocols for the proposed synthesis.

Synthesis of N-(chloromethyl)benzamide (Precursor)

-

To a solution of benzamide (1 eq.) and paraformaldehyde (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane), thionyl chloride (1.2 eq.) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-(chloromethyl)benzamide.

-

Purification is achieved by recrystallization or column chromatography.

Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of benzyl azide from benzyl bromide.[2]

-

N-(chloromethyl)benzamide (1.0 eq.) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

-

Sodium azide (1.5 eq.) is added to the solution.[2]

-

The reaction mixture is stirred at room temperature for 12-24 hours.[2]

-

Reaction progress is monitored by TLC or infrared spectroscopy (monitoring the disappearance of the C-Cl stretch and the appearance of the characteristic azide stretch).

-

Upon completion, the reaction mixture is diluted with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).[2]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.[2]

-

Further purification can be achieved through column chromatography on silica gel.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Organic azides are potentially explosive and should be handled with care, avoiding heat and shock.[3]

Predicted Quantitative and Spectroscopic Data

The following table summarizes the expected analytical data for this compound based on its proposed structure and data from analogous compounds such as benzyl azide and N-methylbenzamide.[2][4][5][6][7][8][9]

| Analysis | Expected Result | Rationale |

| Molecular Formula | C₈H₈N₄O | Based on the chemical structure. |

| Molecular Weight | 176.18 g/mol | Calculated from the molecular formula. |

| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch)~2100 cm⁻¹ (N₃ stretch, strong & sharp)~1650 cm⁻¹ (C=O stretch, amide I)~1550 cm⁻¹ (N-H bend, amide II)~3060, 1600, 1480 cm⁻¹ (Aromatic C-H & C=C) | The azide stretch around 2100 cm⁻¹ is highly characteristic.[3][10][11][12] The amide bands are typical for secondary amides. Aromatic signals are also expected. |

| ¹H NMR Spectroscopy | δ ~7.8-7.4 (m, 5H, Ar-H)δ ~7.0 (br s, 1H, N-H)δ ~4.5 (s, 2H, -CH₂-N₃) | The aromatic protons will be in the typical downfield region. The azidomethyl protons are expected to be a singlet, deshielded by the adjacent nitrogen and azide group, similar to the methylene protons in benzyl azide (δ 4.35 ppm).[2][4] The N-H proton will likely be a broad singlet. |

| ¹³C NMR Spectroscopy | δ ~167 (C=O)δ ~135-127 (Ar-C)δ ~55 (-CH₂-N₃) | The amide carbonyl carbon is expected around 167 ppm. The aromatic carbons will appear in their characteristic region. The azidomethyl carbon is predicted to be around 55 ppm, similar to that in benzyl azide (δ 54.8 ppm).[2][4] |

| Mass Spectrometry (EI) | M⁺ at m/z = 176Fragment at m/z = 148 ([M-N₂]⁺) | The molecular ion peak is expected. A characteristic fragmentation for azides is the loss of a nitrogen molecule (28 Da). |

Potential Applications and Signaling Pathways

The primary utility of this compound would likely be as a chemical probe or a building block in medicinal chemistry and drug development.

Bioorthogonal Chemistry

The azidomethyl group serves as a bioorthogonal handle. This allows for the attachment of the benzamide moiety to biomolecules (e.g., proteins, nucleic acids) or surfaces that have been functionalized with a complementary reactive group, such as an alkyne or a phosphine. This is typically achieved through "click chemistry."

Caption: CuAAC reaction of this compound with an alkyne.

Drug Development

The benzamide core is a common scaffold in many pharmaceutical agents. This compound could be used as an intermediate to synthesize a library of compounds for screening. The azide can be reduced to a primary amine, which can then be further functionalized.[1] This would allow for the exploration of the structure-activity relationship of novel benzamide derivatives.

Caption: Derivatization pathway for this compound.

Given that the compound is hypothetical, there are no known signaling pathways associated with it. Any biological activity would depend on the overall structure of the final molecule into which the this compound is incorporated.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. cssp.chemspider.com [cssp.chemspider.com]

- 3. researchgate.net [researchgate.net]

- 4. BENZYL AZIDE(622-79-7) 1H NMR spectrum [chemicalbook.com]

- 5. N-Methylbenzamide | 613-93-4 | Benchchem [benchchem.com]

- 6. Benzamide, N-methyl- [webbook.nist.gov]

- 7. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Methylbenzamide(613-93-4) IR Spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

N-(azidomethyl)benzamide: A Technical Guide to Solubility and Solvent Compatibility

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(azidomethyl)benzamide is a derivative of benzamide, a well-studied organic compound. The introduction of an azidomethyl group (-CH₂N₃) to the amide nitrogen is expected to influence its physicochemical properties, including solubility and solvent compatibility. Understanding these properties is crucial for its application in research and development, particularly in areas such as organic synthesis and medicinal chemistry. This technical guide aims to provide a thorough understanding of the expected solubility profile of this compound and to offer detailed experimental protocols for its determination.

Physicochemical Properties of the Parent Compound: Benzamide

To infer the solubility characteristics of this compound, it is instructive to first examine the properties of benzamide. The addition of the azidomethyl group, which introduces a polar azide moiety, will likely alter these properties. The azide group can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents. However, the overall effect will depend on the interplay of various intermolecular forces.

Table 1: Physicochemical and Solubility Data for Benzamide (CAS: 55-21-0)

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO | [1] |

| Molecular Weight | 121.14 g/mol | [2] |

| Melting Point | 127-130 °C | [1] |

| Boiling Point | 288 °C | [1] |

| Water Solubility | 13.5 g/L at 25 °C | [1] |

| Sparingly soluble | [3] | |

| Solvent Solubility | ||

| Ethanol | Soluble | [2][3] |

| Methanol | Soluble | [2] |

| Acetone | Soluble | [2][3] |

| Diethyl Ether | Slightly soluble | [4] |

| Benzene | Slightly soluble | [4] |

| Carbon Tetrachloride | Very soluble | [4] |

| Carbon Disulfide | Very soluble | [4] |

Synthesis and Implied Solvent Compatibility of this compound

While direct solubility data is scarce, the synthesis of this compound (referred to as benzamidomethyl azide in the literature) provides valuable insight into its compatibility with at least one solvent system.

A known synthesis involves the reaction of (benzamidomethyl)triethylammonium chloride with sodium azide.[5] This reaction is carried out in water under alkaline conditions (pH > 9).[5] The successful formation of the product in this medium suggests that this compound is stable and at least sparingly soluble in aqueous alkaline solutions for the duration of the reaction.

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for determining the solubility of a solid organic compound like this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound (solid)

-

A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the saturated solution by back-calculating from the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is required.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity.

Caption: A logical workflow for determining the solubility of a compound.

Conclusion

While direct experimental data on the solubility of this compound is currently lacking, this guide provides a framework for researchers and scientists to approach its handling and use. By leveraging the known properties of the parent compound, benzamide, and employing standardized experimental protocols, a comprehensive solubility profile can be established. The synthesis of this compound in an aqueous alkaline medium suggests a degree of stability and solubility in this system. Further experimental investigation is necessary to fully characterize the solubility and solvent compatibility of this compound, which will be critical for its future applications in drug development and scientific research.

References

Spectroscopic and Synthetic Profile of N-(azidomethyl)benzamide: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a concise yet in-depth overview of the spectroscopic data and synthetic protocols for N-(azidomethyl)benzamide, a molecule of interest in various chemical and pharmaceutical research domains.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific NMR data for this compound was not available in the provided search results. The tables are formatted for the inclusion of such data when available.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2100 | Azide (N₃) stretching |

| ~1650 | Amide C=O (Amide I) stretching |

| ~1540 | Amide N-H bending and C-N stretching (Amide II) |

| ~3300 | Amide N-H stretching |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film) and the specific instrument used. The azide stretch is a particularly characteristic and strong absorption.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Fragmentation Ion |

| Data not available in search results | Molecular Ion [M]⁺ |

| Data not available in search results | [M - N₂]⁺ |

| Data not available in search results | [C₆H₅CO]⁺ (Benzoyl cation) |

| Data not available in search results | [C₆H₅]⁺ (Phenyl cation) |

Note: The expected molecular weight of this compound (C₈H₈N₄O) is approximately 176.17 g/mol . The fragmentation pattern would likely involve the loss of nitrogen gas (N₂) from the azide group, followed by fragmentation of the benzamide moiety.

Experimental Protocols

A common synthetic route to this compound involves a two-step process starting from benzamide. This pathway proceeds through an N-(halomethyl)benzamide intermediate.

Synthesis of N-(chloromethyl)benzamide

N-(hydroxymethyl)benzamide is first synthesized from benzamide and formaldehyde. This intermediate is then chlorinated to produce N-(chloromethyl)benzamide.

Synthesis of this compound

This compound can be synthesized via the reaction of an activated precursor, such as (benzamidomethyl)triethylammonium chloride, with sodium azide.[1] This reaction is typically carried out in an aqueous medium under mild conditions.[1]

General Procedure:

-

A solution of (benzamidomethyl)triethylammonium chloride in water is prepared.

-

To this solution, an aqueous solution of sodium azide is added.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The product, this compound, can then be isolated through filtration and purified by recrystallization.

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic workflow for the preparation of this compound.

Caption: Synthetic pathway to this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of N-(azidomethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of N-(azidomethyl)benzamide. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information from known synthetic pathways and detailed analyses of structurally related precursor molecules and analogous compounds. By examining the conformational behavior of N-alkylbenzamides and the structural characteristics of the azidomethyl group, this document offers a predictive model of the key structural parameters of this compound. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug design by providing a foundational understanding of this molecule's likely stereoelectronic properties.

Introduction

This compound is a benzamide derivative of interest in various chemical and pharmaceutical research areas. Its structure combines the well-established benzamide scaffold, a common feature in many bioactive molecules, with a reactive azidomethyl group. This unique combination suggests potential applications in bioorthogonal chemistry, as a precursor for nitrogen-containing heterocycles, or as a pharmacophore in its own right. Understanding the three-dimensional structure and conformational flexibility of this compound is crucial for predicting its interactions with biological targets and for the rational design of new chemical entities.

This guide provides a detailed overview of the synthesis of this compound and presents a thorough analysis of its probable molecular geometry and conformational landscape. The information herein is compiled from a combination of documented synthetic methods for the target molecule and experimental and computational data from closely related structural analogs.

Synthesis of this compound

The synthesis of this compound, also referred to as benzamidomethyl azide, has been reported to proceed via a nucleophilic substitution reaction. The key precursor, an N-(halomethyl)benzamide, is reacted with an azide salt to yield the final product. A common route involves the following steps:

-

Formation of N-(hydroxymethyl)benzamide: The synthesis typically begins with the reaction of benzamide with formaldehyde.

-

Conversion to N-(chloromethyl)benzamide: The hydroxyl group of N-(hydroxymethyl)benzamide is then substituted with a chlorine atom, often using a chlorinating agent like thionyl chloride (SOCl₂).

-

Formation of this compound: Finally, N-(chloromethyl)benzamide is treated with an azide source, such as sodium azide (NaN₃), to introduce the azido group.

A detailed experimental protocol for a similar reaction, the synthesis of N-benzamidomethyl-4-toluenesulfonamide, starts with the preparation of N-(hydroxymethyl)benzamide and its subsequent conversion to N-(chloromethyl)benzamide[1].

Caption: Synthetic pathway for this compound.

Molecular Structure and Conformation

The N-Alkylbenzamide Core

The conformation of N-substituted benzamides is primarily dictated by the rotation around the C(O)-N bond and the N-C(alkyl) bond. The amide bond (C(O)-N) possesses significant double bond character due to resonance, which restricts rotation and leads to planar or near-planar arrangements of the amide group.

For secondary amides like this compound, two primary conformations are possible: trans and cis, referring to the relative orientation of the carbonyl oxygen and the substituent on the nitrogen. The trans conformation is generally favored due to reduced steric hindrance.

Caption: cis and trans conformers of the amide bond.

The Azidomethyl Group

The azidomethyl group (-CH₂N₃) introduces additional conformational flexibility. The azide group itself is linear or nearly linear. The key dihedral angle to consider is that around the N-CH₂ bond.

Predicted Structural and Spectroscopic Data

Based on data from analogous compounds, the following tables summarize the expected structural parameters and spectroscopic signatures for this compound.

Predicted Bond Lengths and Angles

The following table presents predicted bond lengths and angles for key structural features of this compound, inferred from crystallographic data of related benzamides and organic azides.

| Parameter | Predicted Value Range | Analogous Compound Source(s) |

| Bond Lengths (Å) | ||

| C=O | 1.22 - 1.25 | Benzamide derivatives |

| C(O)-N | 1.32 - 1.35 | Benzamide derivatives |

| N-CH₂ | 1.45 - 1.48 | N-alkylamides |

| CH₂-N₃ | 1.47 - 1.50 | Organic azides |

| N=N (terminal) | 1.12 - 1.16 | Organic azides |

| N=N (central) | 1.22 - 1.26 | Organic azides |

| Bond Angles (°) | ||

| O=C-N | 120 - 124 | Benzamide derivatives |

| C(O)-N-CH₂ | 118 - 122 | N-alkylamides |

| N-CH₂-N₃ | 108 - 112 | Organic azides |

Predicted Spectroscopic Data

The expected key signals in the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound are outlined below. These predictions are based on characteristic group frequencies and chemical shifts observed for similar functional groups.

Table 2: Predicted IR Spectroscopic Data

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3400 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| N₃ | Asymmetric Stretching | 2090 - 2140 (strong, sharp) |

| C=O (Amide I) | Stretching | 1640 - 1680 (strong) |

| N-H (Amide II) | Bending | 1510 - 1570 |

Table 3: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 6.0 - 8.5 | Broad singlet | Chemical shift is solvent dependent. |

| Aromatic (ortho) | 7.7 - 8.0 | Multiplet | |

| Aromatic (meta, para) | 7.3 - 7.6 | Multiplet | |

| -CH₂- | 4.5 - 5.5 | Doublet | Coupling to N-H proton. |

Table 4: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| Aromatic (ipso) | 130 - 135 |

| Aromatic (ortho, meta, para) | 127 - 132 |

| -CH₂- | 45 - 55 |

Conformational Analysis Workflow

A computational approach is highly recommended to definitively determine the conformational preferences and energetic landscape of this compound. The following workflow outlines a standard computational protocol.

Caption: A typical computational workflow for conformational analysis.

Conclusion

While direct experimental characterization of this compound is not widely reported, a robust model of its molecular structure and conformation can be constructed through an analysis of its synthesis and comparison with structurally related molecules. It is predicted that this compound predominantly exists in a trans amide conformation. The key identifying spectroscopic features are expected to be a strong, sharp azide stretch in the IR spectrum around 2100 cm⁻¹ and a doublet for the methylene protons in the ¹H NMR spectrum. The data and workflows presented in this guide provide a solid foundation for researchers working with this molecule and can aid in the interpretation of future experimental results and in the design of new molecules with desired properties. Further computational and experimental studies are warranted to validate and refine the predictions made herein.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling using N-(azidomethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of N-(azidomethyl)benzamide as a novel chemical probe for protein labeling. This compound is a bioorthogonal reagent that can be incorporated into proteins and subsequently derivatized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This powerful technique allows for the selective attachment of reporter molecules such as fluorophores or biotin to tagged proteins, enabling their visualization, isolation, and identification.

The benzamide moiety of the reagent can serve as a structural motif for targeting specific classes of enzymes or protein-binding pockets, while the azidomethyl group provides the bioorthogonal handle for click chemistry. This dual functionality makes this compound a potentially versatile tool in chemical biology and drug discovery for activity-based protein profiling (ABPP) and target identification studies.

Principle of the Method

The protein labeling strategy using this compound involves a two-step process. First, the probe is introduced to a biological system (e.g., cell lysate, intact cells) where it may covalently or non-covalently interact with target proteins. In some applications, the probe may be designed to be metabolically incorporated into proteins. The second step is the click reaction, where a reporter molecule containing a terminal alkyne is catalytically ligated to the azide group of the probe-labeled protein. This reaction is highly specific and proceeds with high efficiency under mild, biocompatible conditions.

Materials and Reagents

-

This compound probe

-

Alkynylated reporter tag (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agents)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand

-

Cell lysate or purified protein sample

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

-

SDS-PAGE reagents

-

Western blot reagents or fluorescence imaging system

-

Mass spectrometer for proteomic analysis

Experimental Protocols

Protocol 1: Labeling of Proteins in Cell Lysate

This protocol describes the general procedure for labeling proteins in a complex mixture, such as a cell lysate.

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Protein Labeling with this compound:

-

Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in PBS.

-

Add this compound probe to the lysate to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 37°C.

-

-

Click Chemistry Reaction:

-

Prepare a fresh "click mix" by sequentially adding the following reagents:

-

Alkynylated reporter tag (e.g., alkyne-biotin) to a final concentration of 100 µM.

-

TCEP or sodium ascorbate to a final concentration of 1 mM.

-

TBTA ligand to a final concentration of 100 µM.

-

Copper(II) sulfate to a final concentration of 1 mM.

-

-

Add the click mix to the protein labeling reaction.

-

Incubate for 1 hour at room temperature with gentle agitation.

-

-

Analysis of Labeled Proteins:

-

The labeled proteins can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent alkyne tag was used) or by Western blot using an anti-biotin antibody (if a biotin-alkyne tag was used).

-

For proteomic identification, the biotinylated proteins can be enriched using streptavidin beads, followed by on-bead digestion and analysis by LC-MS/MS.

-

Protocol 2: In-Cell Protein Labeling

This protocol is for labeling proteins within living cells.

-

Cell Culture and Probe Treatment:

-

Plate cells and grow to the desired confluency.

-

Treat the cells with this compound at a concentration of 1-50 µM in cell culture medium. The optimal concentration and incubation time (4-24 hours) should be determined based on cell type and experimental goals, ensuring minimal cytotoxicity.

-

-

Cell Lysis:

-

After incubation, wash the cells with ice-cold PBS to remove excess probe.

-

Lyse the cells as described in Protocol 1.

-

-

Click Chemistry and Analysis:

-

Perform the click chemistry reaction on the cell lysate as described in Protocol 1.

-

Analyze the labeled proteins using the appropriate methods (fluorescence imaging, Western blot, or proteomics).

-

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from experiments using this compound.

Table 1: Optimization of this compound Labeling in Cell Lysate

| Probe Concentration (µM) | Incubation Time (h) | Relative Labeling Intensity (A.U.) |

| 10 | 1 | 150 ± 20 |

| 50 | 1 | 450 ± 35 |

| 100 | 1 | 800 ± 50 |

| 50 | 0.5 | 250 ± 30 |

| 50 | 2 | 600 ± 45 |

Table 2: Identification of Potential Protein Targets by Mass Spectrometry

| Protein ID | Protein Name | Peptide Count | Fold Enrichment (Probe/Control) |

| P12345 | Carbonic anhydrase 2 | 15 | 10.2 |

| Q67890 | Aldehyde dehydrogenase | 12 | 8.5 |

| A1B2C3 | Heat shock protein 70 | 8 | 3.1 |

Visualizations

Experimental Workflow

Caption: General experimental workflow for protein labeling.

Signaling Pathway Context (Hypothetical)

Caption: Hypothetical signaling pathway with a target protein.

Conclusion

The use of this compound in combination with click chemistry offers a powerful strategy for the study of protein function and for the identification of potential drug targets. The protocols provided herein serve as a starting point for researchers to apply this chemical probe in their specific experimental systems. Optimization of labeling conditions is recommended to achieve the best results. The versatility of this approach is expected to contribute significantly to advancements in proteomics and drug development.

Application Notes and Protocols for N-(azidomethyl)benzamide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely employed in drug discovery, bioconjugation, and materials science due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[1][2] N-(azidomethyl)benzamide, also known as benzamidomethyl azide, is a versatile reagent that can be utilized in CuAAC reactions.[3] Its benzamide group can engage in hydrogen bonding and impart specific physicochemical properties to the resulting conjugate, making it a valuable building block for various applications, including the synthesis of enzyme inhibitors and targeted drug-delivery systems.[4]

These application notes provide an overview of the use of this compound in CuAAC reactions, including detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Reaction Scheme for CuAAC

The CuAAC reaction involves the coupling of an azide, such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst. The copper(I) catalyst is typically generated in situ from a copper(II) salt, like copper(II) sulfate (CuSO₄), and a reducing agent, such as sodium ascorbate.[5] The reaction is often accelerated by the use of a stabilizing ligand, for instance, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA), which enhances the catalyst's efficacy and stability in aqueous solutions.[6]

Caption: General scheme of a CuAAC reaction.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol describes a general method for the CuAAC reaction between this compound and a terminal alkyne-containing molecule in an aqueous/organic solvent system.

Materials:

-

This compound

-

Alkyne-functionalized substrate

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvents: Dimethyl sulfoxide (DMSO), tert-butanol, and deionized water

-

Phosphate-buffered saline (PBS) for biological applications

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM solution of this compound in DMSO.

-

Prepare a 10 mM solution of the alkyne substrate in DMSO.

-

Prepare a 100 mM solution of copper(II) sulfate in deionized water.

-

Prepare a 500 mM solution of sodium ascorbate in deionized water (prepare fresh).

-

Prepare a 100 mM solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne substrate (1 equivalent).

-

Add the this compound solution (1.2 equivalents).

-

Add the solvent of choice (e.g., a 1:1 mixture of t-butanol and water).

-

In a separate tube, premix the copper(II) sulfate solution (0.1 equivalents) and THPTA solution (0.5 equivalents). Let it stand for 2-3 minutes.[7]

-

Add the copper/ligand mixture to the reaction tube.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (2 equivalents).

-

-

Reaction Conditions:

-

Vortex the reaction mixture for 30 seconds.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

-

-

Purification:

-

Upon completion, the product can be purified using an appropriate method such as column chromatography on silica gel, preparative HPLC, or precipitation.

-

Protocol 2: Bioconjugation of an Alkyne-Modified Peptide

This protocol provides a method for conjugating this compound to an alkyne-modified peptide in an aqueous buffer.

Materials:

-

Alkyne-modified peptide

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Preparation of Reagents:

-

Dissolve the alkyne-modified peptide in PBS to a final concentration of 1 mM.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare stock solutions of CuSO₄ (50 mM in water), THPTA (250 mM in water), and sodium ascorbate (500 mM in water, prepared fresh).

-

-

Conjugation Reaction:

-

To the peptide solution, add the this compound stock solution to a final concentration of 1.5 mM (1.5 equivalents).

-

In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.[5]

-

Add the copper/THPTA catalyst solution to the reaction mixture to a final copper concentration of 1 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation and Purification:

-

Incubate the reaction at room temperature for 1-2 hours.

-

The resulting peptide conjugate can be purified by size-exclusion chromatography or reverse-phase HPLC to remove excess reagents.[7]

-

Data Presentation

The following tables provide representative data for typical CuAAC reactions. Note that optimal conditions may vary depending on the specific substrates.

Table 1: Reaction Conditions for CuAAC with this compound

| Parameter | Condition | Rationale |

| Solvent | t-BuOH/H₂O (1:1), DMSO | Good for a wide range of substrates.[8] |

| Temperature | Room Temperature | Mild conditions prevent degradation of sensitive substrates. |

| pH | 4-11 | The reaction is generally insensitive to pH in this range.[9] |

| Catalyst Loading | 1-5 mol% Cu(I) | Sufficient for efficient catalysis.[10] |

| Ligand | THPTA | Water-soluble and stabilizes the Cu(I) oxidation state.[6] |

| Reaction Time | 1-12 hours | Typically sufficient for high conversion. |

Table 2: Example Molar Equivalents of Reagents

| Reagent | Equivalents |

| Alkyne Substrate | 1.0 |

| This compound | 1.2 - 2.0 |

| Copper(II) Sulfate | 0.05 - 0.1 |

| THPTA | 0.25 - 0.5 |

| Sodium Ascorbate | 1.0 - 2.0 |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a CuAAC experiment.

Caption: A typical experimental workflow for a CuAAC reaction.

Troubleshooting

-

Low Yield: If the reaction yield is low, consider increasing the concentration of the copper catalyst and ligand.[5] Ensure the sodium ascorbate solution is freshly prepared, as it can degrade over time. The presence of impurities in the reactants or solvents can also inhibit the catalyst.

-

Side Reactions: The primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling). This can be minimized by ensuring a sufficient concentration of the reducing agent (sodium ascorbate) and by performing the reaction under an inert atmosphere if necessary.[2]

-

Insolubility: If reactants are not soluble in aqueous systems, co-solvents such as DMSO, DMF, or t-butanol can be used.[8]

Safety Considerations

-

Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating and mechanical shock.

-

Copper Salts: Copper salts are toxic and should be handled in a well-ventilated area with appropriate personal protective equipment.

By following these guidelines and protocols, researchers can effectively utilize this compound in a variety of CuAAC applications to synthesize novel conjugates for drug development and other scientific endeavors.

References

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jenabioscience.com [jenabioscience.com]

- 6. broadpharm.com [broadpharm.com]

- 7. axispharm.com [axispharm.com]

- 8. interchim.fr [interchim.fr]

- 9. bioclone.net [bioclone.net]

- 10. youtube.com [youtube.com]

Application Notes and Protocols: N-(azidomethyl)benzamide in Bioconjugation Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(azidomethyl)benzamide is a small molecule containing a terminal azide group, a functional group of significant interest in the field of bioconjugation. While specific, widespread applications of this compound itself are not extensively documented in peer-reviewed literature, its structure makes it a potential tool for introducing an azide moiety onto biomolecules. The azide group serves as a versatile chemical handle for subsequent ligation reactions, most notably the Staudinger ligation and copper-free "click chemistry" reactions such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).